6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL
Description
6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL is a bicyclic heteroaromatic compound featuring a pyrido[3,4-D]pyrimidin-4-ol core with a chlorine substituent at position 6 and a cyclopropyl group at position 2. The chlorine atom likely enhances electrophilicity, while the cyclopropyl group may influence steric and electronic properties, affecting binding affinity or metabolic stability .
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
6-chloro-2-cyclopropyl-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H8ClN3O/c11-8-3-6-7(4-12-8)13-9(5-1-2-5)14-10(6)15/h3-5H,1-2H2,(H,13,14,15) |
InChI Key |
FVUXQGAZXNGHCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CN=C(C=C3C(=O)N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with cyclopropylamine in the presence of a base such as Hunig’s base in n-butanol. The reaction mixture is then subjected to oxidation using m-CPBA (meta-Chloroperoxybenzoic acid), followed by nucleophilic displacement with hydroxylamines to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-CPBA.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like hydroxylamines.
Common Reagents and Conditions
Oxidation: m-CPBA in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydroxylamines in the presence of a base like Hunig’s base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfoxides or sulfones, while nucleophilic substitution with hydroxylamines can result in the formation of hydroxylated derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL involves the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in proteins, which is essential for regulating various cellular processes. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s pyrimidine-based core aligns it with several pharmacologically relevant analogues. Key comparisons include:
Key Observations :
- Substituent Impact : The chlorine atom at position 6 may increase reactivity compared to 2-Chloro-6-methylpyrimidine-4-carboxylic acid, where the carboxylic acid group dominates physicochemical behavior .
- Synthetic Pathways: While dihydropyrimidinones are synthesized via FeCl₃-catalyzed or ionic liquid-mediated Biginelli reactions , the target compound’s synthesis likely requires specialized cyclization strategies due to its fused bicyclic structure.
Physicochemical Properties (Hypothetical)
| Property | This compound | Allopurinol | 2-Chloro-6-methylpyrimidine-4-carboxylic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~265–275 (estimated) | 136.11 | 190.59 |
| Solubility | Likely low (lipophilic cyclopropyl group) | Moderate (polar pyrazole) | High (carboxylic acid enhances hydrophilicity) |
| Electrophilicity | High (Cl at position 6) | Low | Moderate (Cl and electron-withdrawing COOH) |
Biological Activity
6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL (CAS No. 204394-97-8) is a chemical compound with the molecular formula C10H8ClN3O. This compound belongs to a class of heterocyclic compounds known for their biological activity, particularly in medicinal chemistry. Its structure features a chloro group and a cyclopropyl moiety, which are significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 221.64 g/mol |
| Formula | C10H8ClN3O |
| CAS Number | 204394-97-8 |
| Synonyms | 1849606-22-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that this compound acts as an inhibitor of certain kinases and enzymes that play crucial roles in cancer progression and other diseases.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound:
- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound significantly inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.
- Synergistic Effects : This compound has shown synergistic effects when combined with other chemotherapeutic agents, enhancing their efficacy against resistant cancer cell lines.
Case Study 1: Lung Cancer Cell Line
A study conducted on A549 lung cancer cells revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway.
Case Study 2: Breast Cancer
In another investigation involving MCF-7 breast cancer cells, the compound was found to inhibit cell migration and invasion, suggesting potential applications in metastasis prevention. The study reported a significant reduction in matrix metalloproteinases (MMPs) activity.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Distribution | Widely distributed |
| Metabolism | Hepatic |
| Excretion | Renal |
Toxicity Profile
Preliminary toxicity studies indicate that while the compound exhibits potent biological activity, it also presents a toxicity profile that necessitates further investigation. The therapeutic index remains to be established through comprehensive animal studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
